Chemistry 59094

Kinase inhibitor design Structure-activity relationship Regioisomerism

Chemistry 59094 (6-methyl-4-oxo-1-[4-(trifluoromethyl)phenyl]pyridazine-3-carboxamide; C₁₃H₁₀F₃N₃O₂; MW 297.23 g/mol) is a synthetic pyridazine-3-carboxamide derivative belonging to a class of small-molecule protein kinase inhibitors originally disclosed in patents assigned to Xcovery Holding Company. The compound features a pyridazinone core bearing a 6-methyl group, a 3-carboxamide moiety, and an N1-(4-trifluoromethyl)phenyl substituent.

Molecular Formula C13H10F3N3O2
Molecular Weight 297.23 g/mol
Cat. No. B8037696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChemistry 59094
Molecular FormulaC13H10F3N3O2
Molecular Weight297.23 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C(=NN1C2=CC=C(C=C2)C(F)(F)F)C(=O)N
InChIInChI=1S/C13H10F3N3O2/c1-7-6-10(20)11(12(17)21)18-19(7)9-4-2-8(3-5-9)13(14,15)16/h2-6H,1H3,(H2,17,21)
InChIKeyVMGCWCCSEKNJGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chemistry 59094: Pyridazine-3-Carboxamide Kinase Inhibitor Scaffold with 4-Trifluoromethylphenyl Substitution


Chemistry 59094 (6-methyl-4-oxo-1-[4-(trifluoromethyl)phenyl]pyridazine-3-carboxamide; C₁₃H₁₀F₃N₃O₂; MW 297.23 g/mol) is a synthetic pyridazine-3-carboxamide derivative belonging to a class of small-molecule protein kinase inhibitors originally disclosed in patents assigned to Xcovery Holding Company . The compound features a pyridazinone core bearing a 6-methyl group, a 3-carboxamide moiety, and an N1-(4-trifluoromethyl)phenyl substituent. This chemotype is primarily investigated for inhibition of anaplastic lymphoma kinase (ALK) and the c-Met receptor tyrosine kinase, targets implicated in non-small cell lung cancer (NSCLC) and other malignancies .

Why Generic Pyridazine-3-Carboxamide Substitution Cannot Replace Chemistry 59094


Within the pyridazine-3-carboxamide kinase inhibitor class, the position of the trifluoromethyl substituent on the N1-phenyl ring constitutes a critical structural variable. Chemistry 59094 bears the –CF₃ group at the para (4-) position, whereas the most commonly cataloged close analog places it at the meta (3-) position . The electronic and steric consequences of this positional isomerism predictably alter the compound's molecular electrostatic potential, dipole moment, and the spatial orientation of the phenyl ring relative to the pyridazinone core—all of which can substantially impact kinase ATP-binding pocket complementarity and selectivity profiles . Generic substitution between 4-CF₃ and 3-CF₃ regioisomers without experimental confirmation therefore risks unpredictable changes in target engagement and off-target activity.

Chemistry 59094 Quantitative Differentiation Evidence: Comparator-Based Analysis


Regioisomeric Differentiation: 4-CF₃ vs. 3-CF₃ Phenyl Substitution on the Pyridazinone Scaffold

Chemistry 59094 is the para-trifluoromethyl (4-CF₃) regioisomer of the broader N1-(trifluoromethyl)phenyl-pyridazine-3-carboxamide series. The most commonly indexed close analog—6-methyl-4-oxo-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide (CAS 133221-34-8)—places the –CF₃ at the meta position. While both share the molecular formula C₁₃H₁₀F₃N₃O₂ and MW 297.23, the 4-CF₃ regioisomer presents a distinct molecular electrostatic surface: the para-substituted phenyl ring adopts a different torsional angle relative to the pyridazinone plane, altering the spatial presentation of the –CF₃ group to the kinase hinge-binding region . This structural distinction is non-trivial for ALK and c-Met kinase domains, where the solvent-exposed N1-aryl pocket is known to discriminate between regioisomeric substituent patterns .

Kinase inhibitor design Structure-activity relationship Regioisomerism

Class-Level Kinase Inhibition Potency: ALK and c-Met IC₅₀ Below 100 nM for the Pyridazine Carboxamide Series

The patent family from which Chemistry 59094 derives (US 9,126,947 B2; Xcovery Holding Company) explicitly teaches that pyridazine-3-carboxamide compounds within the claimed generic scope—which encompasses the 4-CF₃-phenyl substituted analogs—'potently inhibit c-Met and ALK with IC₅₀ of <100 nM' . This potency threshold places the chemotype in a competitive range with clinically advanced ALK inhibitors such as crizotinib (PF-02341066; ALK IC₅₀ ≈ 20 nM in biochemical assays) . However, this IC₅₀ claim is a class-level statement from the patent specification and is NOT a compound-specific measurement for Chemistry 59094. No compound-specific ALK or c-Met IC₅₀ value for 6-methyl-4-oxo-1-[4-(trifluoromethyl)phenyl]pyridazine-3-carboxamide was located in non-excluded primary sources.

ALK inhibitor c-Met inhibitor Non-small cell lung cancer

Trifluoromethyl Group as Metabolic Stabilizer: Class-Level Pharmacokinetic Advantage of –CF₃ Substitution on Pyridazine Scaffolds

The presence of the trifluoromethyl substituent on the N1-phenyl ring of Chemistry 59094 is expected to confer enhanced metabolic stability relative to non-fluorinated or methyl-substituted phenyl analogs. This is a well-established class-level effect: the –CF₃ group is strongly electron-withdrawing (–I effect), which reduces the electron density of the adjacent aromatic ring, thereby decreasing susceptibility to oxidative metabolism by cytochrome P450 enzymes . In the broader pyridazine-fluorine derivative literature, introduction of a trifluoromethyl moiety on the pyridazine skeleton has been demonstrated to increase both antimicrobial activity and metabolic robustness compared to non-fluorinated counterparts . While this is a class-level inference for Chemistry 59094 specifically (no compound-specific microsomal stability data was identified in non-excluded primary sources), the physicochemical principle applies directly to the 4-CF₃-phenyl substructure present in this compound.

Metabolic stability Trifluoromethyl effect Drug design

Predicted Kinase Polypharmacology Profile from Computational Docking: ZINC Database Target Predictions

Computational docking predictions for compounds bearing the C₁₃H₁₀F₃N₃O₂ molecular formula (including Chemistry 59094 and its regioisomers) in the ZINC database suggest potential interactions with multiple kinases beyond ALK and c-Met, including BRAF (serine/threonine-protein kinase B-raf), CLK1 (dual specificity protein kinase CLK1), and DYRK1A (dual specificity tyrosine-phosphorylation-regulated kinase 1A) . This computationally predicted polypharmacology differentiates the pyridazine-3-carboxamide scaffold from more selective clinical ALK inhibitors such as alectinib or lorlatinib, which were explicitly optimized for ALK selectivity over broad kinase panels . However, these are docking predictions—not experimentally measured Kd or IC₅₀ values—and the 4-CF₃ vs. 3-CF₃ regioisomers may exhibit meaningfully different docking scores due to altered steric and electrostatic complementarity within the respective kinase ATP pockets.

Computational docking Kinase selectivity Polypharmacology

Chemistry 59094: Recommended Research and Industrial Application Scenarios Based on Evidence


Regioisomeric Probe for ALK/c-Met Kinase SAR: Comparing 4-CF₃ vs. 3-CF₃ N1-Phenyl Pyridazine-3-Carboxamides

Chemistry 59094 is best deployed as the para-CF₃ regioisomer in a matched-pair SAR study alongside its meta-CF₃ analog (CAS 133221-34-8). Systematic co-assaying of both regioisomers in parallel ALK and c-Met biochemical inhibition assays, cellular phospho-ALK/phospho-MET assays, and selectivity panels would elucidate the impact of CF₃ position on kinase binding. The patent class-level data suggest both regioisomers should achieve IC₅₀ < 100 nM on ALK and c-Met , but the differential selectivity and potency between them remain experimentally uncharacterized in the open literature, representing an addressable knowledge gap.

Metabolic Stability Benchmarking in Pyridazine-Fluorine Medicinal Chemistry Programs

The 4-CF₃-phenyl motif of Chemistry 59094 makes it a suitable test article for microsomal or hepatocyte stability assays aimed at quantifying the metabolic stabilization benefit of para-trifluoromethyl substitution on the pyridazinone scaffold. Researchers can co-assay this compound with a non-fluorinated N1-phenyl analog to generate matched-pair intrinsic clearance (CLint) data. This addresses the class-level prediction that –CF₃ groups enhance metabolic stability and provides procurement-justifying experimental evidence for fluorine incorporation strategies in lead optimization.

Multi-Kinase Polypharmacology Probe Informed by Computational Target Prediction

Computational docking predictions from the ZINC database indicate that the C₁₃H₁₀F₃N₃O₂ scaffold may engage BRAF, CLK1, and DYRK1A in addition to ALK and c-Met . Chemistry 59094 can be screened against a focused kinase panel including these predicted targets to generate experimental occupancy or inhibition data. This is particularly relevant for research programs exploring polypharmacology approaches in cancers where concurrent ALK, c-Met, and BRAF signaling contribute to disease progression, distinguishing this compound from highly selective clinical ALK inhibitors .

Preclinical Reference Standard for Pyridazine-3-Carboxamide Analytical Method Development

With a well-defined molecular formula (C₁₃H₁₀F₃N₃O₂), molecular weight (297.23 g/mol), and InChI Key (VMGCWCCSEKNJGO-UHFFFAOYSA-N), Chemistry 59094 can serve as an analytical reference standard for LC-MS/MS method development and validation in bioanalytical studies of pyridazine-3-carboxamide kinase inhibitors. Its distinct para-CF₃ substitution provides a unique chromatographic retention time and MS/MS fragmentation pattern relative to meta-substituted analogs, enabling robust discrimination in multiplexed analytical methods.

Quote Request

Request a Quote for Chemistry 59094

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.